2-(2-Chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole
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Overview
Description
2-(2-Chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a chlorophenyl group, a nitrobenzyl group, and a sulfanyl group, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-(2-chlorophenyl)-1,3,4-oxadiazole-5-thiol. This intermediate is then reacted with 4-nitrobenzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like tin(II) chloride (SnCl2) or iron powder in acidic conditions are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1,3,4-oxadiazole: Lacks the nitrobenzyl and sulfanyl groups.
5-(4-Nitrobenzyl)-1,3,4-oxadiazole: Lacks the chlorophenyl group.
2-(2-Chlorophenyl)-5-mercapto-1,3,4-oxadiazole: Lacks the nitrobenzyl group.
Uniqueness
The presence of both the nitrobenzyl and sulfanyl groups in 2-(2-Chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole makes it unique compared to other oxadiazoles. These functional groups can impart distinct chemical reactivity and biological activity, making this compound a valuable subject for further research.
Properties
Molecular Formula |
C15H10ClN3O3S |
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Molecular Weight |
347.8g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H10ClN3O3S/c16-13-4-2-1-3-12(13)14-17-18-15(22-14)23-9-10-5-7-11(8-6-10)19(20)21/h1-8H,9H2 |
InChI Key |
XSSRXWYJDQTDJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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